1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde
Description
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a pyrazole-derived heterocyclic compound characterized by a nitro group at position 3, a sec-butyl substituent at position 1, and an aldehyde functional group at position 5 (Figure 1). The sec-butyl group introduces steric bulk and lipophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing electronic distribution and reactivity. The aldehyde at position 5 provides a reactive site for condensation or nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-butan-2-yl-5-nitropyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11N3O3/c1-3-6(2)10-7(5-12)4-8(9-10)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
ODDHEQKRDDAFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of a suitable acetylenic ketone with sec-butylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . Another approach involves the use of multicomponent reactions, where primary alcohols, aldehydes, and hydrazine monohydrochloride are combined under mild conditions to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes condensation with nucleophiles, forming Schiff bases or conjugated systems:
Mechanistic Insights :
-
The aldehyde reacts with amines or hydrazines via nucleophilic addition, followed by dehydration to form imines or hydrazones .
-
In Claisen-Schmidt condensations, the aldehyde couples with ketones (e.g., 4-phenylbut-3-en-2-one) under basic conditions, forming α,β-unsaturated ketones with potential bioactivity .
Nucleophilic Additions
The aldehyde participates in nucleophilic additions, expanding structural diversity:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Grignard reagents (RMgX) | THF, 0°C to RT, 2 h | Secondary alcohols (R-CHOH-pyrazole derivatives) | Intermediate for drug synthesis |
| Cyanide (NaCN) | Acidic conditions, RT | Cyanohydrins | Precursors for nitriles |
Key Considerations :
-
The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack.
-
Steric hindrance from the sec-butyl group may influence regioselectivity in asymmetric additions.
Cycloaddition Reactions
The compound may engage in [4+2] or 1,3-dipolar cycloadditions:
| Reaction | Dipolarophile/Coupling Partner | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Conjugated dienes (e.g., 1,3-butadiene) | Toluene, reflux, 12 h | Bicyclic pyrazole derivatives |
| 1,3-Dipolar (e.g., nitrones) | Nitrile oxides | Ethanol, 80°C, 8 h | Isoxazole-pyrazole hybrids |
Example :
-
Reaction with nitrile oxides (generated in situ from hydroximoyl chlorides) produces isoxazole-linked conjugates .
Reduction/Oxidation Reactions
Functional group interconversions enable further derivatization:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitro → Amine reduction | H₂, Pd/C, ethanol, RT | 12 h | 1-sec-Butyl-3-amino-1H-pyrazole-5-carbaldehyde |
| Aldehyde → Acid oxidation | KMnO₄, H₂SO₄, 60°C | 3 h | 1-sec-Butyl-3-nitro-1H-pyrazole-5-carboxylic acid |
Applications :
-
The amine product serves as a precursor for diazonium salts or coupling reactions .
-
Carboxylic acid derivatives are useful in peptide conjugation or metal-organic frameworks.
Electrophilic Aromatic Substitution
Limited by the deactivating nitro group, but feasible under forcing conditions:
| Reaction | Electrophile | Conditions | Position | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Not observed (meta-director) | – | – |
| Sulfonation | SO₃, H₂SO₄, 100°C | Low reactivity | – | – |
Challenges :
-
The nitro group directs electrophiles to position 4, but steric hindrance from the sec-butyl group at position 1 complicates substitution .
Biological Activity Correlations
Derivatives of this compound exhibit promising bioactivity:
-
Anticancer Potential : Analogous pyrazole-carbaldehyde derivatives inhibit tubulin polymerization (IC₅₀: 2.43–7.84 μM against MDA-MB-231 cells) .
-
Apoptosis Induction : Schiff base derivatives enhance caspase-3 activity by 1.33–1.57-fold in breast cancer cells .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
Research indicates that pyrazole derivatives, including 1-sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde, exhibit significant biological activities:
- Anticancer Activity : Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and breast cancers. The presence of the nitro group enhances the biological activity, potentially through redox reactions in cellular environments .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Agrochemical Applications
The compound's structure allows it to function as an agrochemical agent. Its potential use includes:
- Insecticides : Pyrazole derivatives have been explored for their insecticidal properties. They may act on specific biological pathways in pests, providing an effective means of pest control without harming beneficial insects .
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the pyrazole ring through the reaction of hydrazine with suitable carbonyl compounds.
- Introduction of the sec-butyl group via alkylation reactions.
- Nitro group incorporation through nitration processes.
- Aldehyde formation by oxidation reactions.
This multi-step synthesis allows for the precise control of functional groups and yields compounds with desirable properties .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde | Methyl group instead of sec-butyl | Moderate anticancer effects |
| 4-Chloro-3-nitro-1H-pyrazole | Chlorine atom at position 4 | Enhanced antimicrobial activity |
| 1-Ethyl-3-nitro-1H-pyrazole | Ethyl group instead of sec-butyl | Variable anticancer activity |
The specific combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities compared to other derivatives .
Case Studies and Research Findings
Numerous studies have documented the pharmacological effects of pyrazole derivatives:
- A study published in ACS Omega highlighted that pyrazole-based compounds could effectively inhibit tumor growth in various cancer models, showcasing their potential as anticancer agents .
- Research in Medicinal Chemistry Research identified strong antibacterial activity against multiple strains, emphasizing the compound's utility in developing new antimicrobial agents .
These findings underscore the compound's versatility and potential applications across different fields.
Mechanism of Action
The mechanism of action of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
The specific molecular targets and pathways involved depend on the biological context and the nature of the interactions. For example, in cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
1-sec-butyl-4-chloro-1H-pyrazole-5-carbaldehyde ()
- Substituents : Chloro at position 4, sec-butyl at position 1, aldehyde at position 3.
- Key Differences : The chloro group is less electron-withdrawing than nitro, reducing electrophilic character at the pyrazole ring. This alters reactivity in substitution reactions compared to the nitro-substituted analog.
- Implications : The chloro substituent may enhance stability under basic conditions, whereas the nitro group in the main compound could increase susceptibility to reduction or nucleophilic attack .
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
- Substituents : 3-Nitrophenyl at position 5, phenyl at position 3, dihydropyrazole ring.
- Key Differences : The saturated dihydropyrazole ring reduces aromaticity, affecting conjugation and electronic properties. The nitro group is on a phenyl ring rather than the pyrazole, altering resonance effects and bioactivity.
- Implications : The study in highlights antimicrobial activity, suggesting that nitro placement on aromatic systems influences biological efficacy. The main compound’s nitro on the pyrazole may confer distinct reactivity or target selectivity .
1-(Sec-butyl)-3-methyl-1H-pyrazol-5-amine ()
- Substituents : Methyl at position 3, amine at position 4.
- Key Differences : The amine group introduces hydrogen-bonding capability and basicity, contrasting with the aldehyde’s electrophilicity. The methyl group is electron-donating, opposing the nitro’s electron-withdrawing effect.
- Implications : This compound likely exhibits higher solubility in polar solvents due to the amine, whereas the main compound’s aldehyde and nitro groups may favor organic phases .
1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide ()
- Substituents : Ethoxyethyl at position 1, ethyl at position 3, nitro at position 4, carboxamide at position 5.
- Key Differences: The nitro at position 4 (vs. The carboxamide group enables hydrogen bonding and peptide-like reactivity.
- Implications : This compound, part of a patent for kinase inhibitors, underscores the pharmaceutical relevance of nitro-pyrazole carboxamides. The main compound’s aldehyde may offer divergent synthetic pathways for drug discovery .
Electronic and Steric Effects
- Nitro vs. Chloro : The nitro group (σₚ = 1.27) exerts stronger electron-withdrawing effects than chloro (σₚ = 0.23), polarizing the pyrazole ring and activating specific positions for electrophilic or nucleophilic reactions.
- sec-Butyl vs.
Hydrogen Bonding and Crystallography
The aldehyde and nitro groups in the main compound can participate in hydrogen bonding, influencing crystal packing and solubility. emphasizes graph-set analysis for hydrogen-bond patterns, suggesting that the nitro and aldehyde may form distinct networks compared to analogs with amines or carboxamides .
Table 1: Comparative Analysis of Pyrazole Derivatives
Biological Activity
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by various studies and data.
- Molecular Formula : C8H10N4O3
- Molecular Weight : 198.19 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
1. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, derivatives similar to this compound have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of cell cycle regulatory proteins and activation of caspases .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of COX Enzymes : Similar pyrazole derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some compounds exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| This compound | Not specified | Not specified |
| Celecoxib | 0.01 µM | 313.12 |
| Indomethacin | 1.37 | Not specified |
3. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial efficacy of pyrazole derivatives:
- Bacterial Inhibition : Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
Case Studies
Several studies have highlighted the biological potential of pyrazole derivatives:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux . For nitro-substituted analogs, nitration can be achieved using nitric acid in sulfuric acid, followed by purification via column chromatography. Key factors affecting yield include temperature control (80–100°C), stoichiometry of reagents (1:1.2 molar ratio of pyrazole to DMF), and reaction time (6–8 hours) .
Q. How is structural characterization performed for pyrazole carbaldehydes, and what spectroscopic markers are critical?
- Methodological Answer :
- X-ray crystallography resolves the aldehyde group’s planar geometry and nitro group orientation, with bond angles (e.g., C–N–O ≈ 120°) and torsion angles critical for confirming regiochemistry .
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Splitting patterns in ¹H NMR (e.g., sec-butyl’s multiplet at δ 1.2–1.6 ppm) and ¹³C NMR carbonyl signals (δ 190–195 ppm) validate substitution .
- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm functional groups .
Q. What substituent effects are observed in pyrazole carbaldehydes, and how do they impact reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position deactivate the pyrazole ring, reducing nucleophilic substitution rates by ~30% compared to methyl or aryloxy groups. Steric hindrance from sec-butyl at the 1-position slows down aldehyde oxidation but enhances thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during nitration of pyrazole carbaldehydes?
- Methodological Answer : Nitration at the 3-position is favored due to resonance stabilization of the nitronium ion intermediate by the aldehyde group. Competing para-substitution (5-position) can occur if steric bulk (e.g., sec-butyl) disrupts resonance, requiring kinetic studies (e.g., HPLC monitoring) to optimize conditions. Computational DFT calculations (B3LYP/6-31G*) predict charge distribution and guide solvent selection (e.g., HNO₃ in H₂SO₄ vs. acetic anhydride) .
Q. How do crystallographic data resolve ambiguities in molecular conformation, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding between the aldehyde oxygen and nitro group (O···H distance ~2.2 Å), stabilizing the planar conformation. Van der Waals interactions between sec-butyl chains create a herringbone packing motif, with lattice energy calculations (e.g., PLATON) confirming stability . Disordered solvent molecules (e.g., ethanol) in the lattice require refinement protocols like SQUEEZE .
Q. What strategies address contradictions in biological activity data for pyrazole carbaldehydes?
- Methodological Answer : Inconsistent antimicrobial results (e.g., MIC variations >50% across studies) may arise from differences in bacterial strain sensitivity or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) are recommended. For example, 5-(2-hydroxyphenyl) analogs show enhanced activity (MIC = 8 µg/mL) due to phenolic hydrogen bonding with bacterial targets .
Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., sec-butyl) without side-product formation?
- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems (water/dichloromethane). Monitor intermediates via LC-MS to detect elimination byproducts (e.g., alkene formation at >5% yield). Kinetic studies show sec-butyl bromide reacts 2.5× slower than methyl analogs, requiring prolonged heating (12–16 hours) .
Q. What advanced spectroscopic techniques differentiate isomeric byproducts in pyrazole carbaldehyde synthesis?
- Methodological Answer :
- NOESY NMR identifies spatial proximity between sec-butyl protons and the pyrazole ring, distinguishing regioisomers.
- High-resolution mass spectrometry (HRMS) with ESI+ detects [M+H]⁺ ions, with mass accuracy <2 ppm confirming molecular formulas .
- Vibrational circular dichroism (VCD) distinguishes enantiomers in chiral derivatives .
Q. How do computational methods predict solubility and bioavailability of nitro-substituted pyrazole carbaldehydes?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model solvation free energy in water and DMSO. QSPR models correlate logP values (calculated: 2.1–2.5) with experimental solubility (<1 mg/mL in water). Bioavailability scores (e.g., SwissADME) predict moderate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) but poor aqueous solubility, guiding formulation strategies like nanoemulsions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
